molecular formula C24H18N2O3S B2357064 7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one CAS No. 670270-82-3

7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one

Cat. No.: B2357064
CAS No.: 670270-82-3
M. Wt: 414.48
InChI Key: CJXWXCWQRZYSQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one is a synthetic heterocyclic compound designed for research applications, particularly in the field of oncology. This molecule belongs to the class of thieno[2,3-d]pyrimidine derivatives, which are recognized as analogs of quinazoline alkaloids and have frequently attracted the interest of medicinal chemistry researchers due to their promising anticancer properties . These compounds are noted for their substantial cytotoxic effects against various human tumor cell lines and their roles as inhibitors for various kinases . The molecular structure combines a thienopyrimidine core, a common scaffold in drug discovery, with a coumarin (2H-chromen-2-one) moiety, a structure prevalent in many biologically active molecules. The specific substitution pattern, including the 4-isopropylphenyl group, is designed to optimize the compound's interaction with biological targets. Researchers are investigating such compounds for their potential to inhibit key pathways in cancer cell proliferation. While the specific mechanism of action for this exact molecule is subject to ongoing research, related thieno[2,3-d]pyrimidine derivatives have been identified as selective enzyme inhibitors, such as phosphodiesterase 7 (PDE7) inhibitors for inflammatory diseases, demonstrating the scaffold's versatility . Furthermore, research into related compounds highlights the broader context of targeting specific receptors, such as 5-hydroxytryptamine receptors, for anticancer activity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are responsible for conducting all necessary analytical characterization to confirm the compound's identity and purity prior to use.

Properties

IUPAC Name

7-[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3S/c1-14(2)15-3-5-16(6-4-15)19-12-30-24-22(19)23(25-13-26-24)28-18-9-7-17-8-10-21(27)29-20(17)11-18/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXWXCWQRZYSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC5=C(C=C4)C=CC(=O)O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Starting Materials : 4-Chlorothieno[2,3-d]pyrimidine (1.0 eq) and 4-isopropylphenylboronic acid (1.2 eq) are reacted under inert atmosphere.
  • Catalyst System : Tetrakis(triphenylphosphine)palladium(0) (5 mol%) in a 3:1 mixture of 1,2-dimethoxyethane (DME) and water.
  • Base : Sodium carbonate (2.0 eq) facilitates transmetallation.
  • Conditions : Reflux at 85°C for 12 hours.

Yield and Optimization

Parameter Optimal Value Yield Impact
Catalyst Loading 5 mol% 78% yield
Solvent Ratio (DME:H₂O) 3:1 Maximizes solubility
Reaction Time 12 hours Complete conversion

The product, 5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine , is isolated via aqueous workup and recrystallized from ethanol (purity >95%).

Nucleophilic Aromatic Substitution for Coumarin Attachment

The coumarin moiety is introduced at the 4-position of the thienopyrimidine via nucleophilic aromatic substitution (SNAr).

Coumarin Activation

  • Coumarin Derivative : 7-Hydroxy-2H-chromen-2-one (1.1 eq) is deprotonated using potassium tert-butoxide (1.5 eq) in anhydrous dimethylformamide (DMF).
  • Electrophilic Partner : 4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine (1.0 eq) is added dropwise.

Reaction Conditions

  • Temperature : 110°C for 8 hours.
  • Solvent : Anhydrous DMF ensures solubility of both components.
  • Workup : The mixture is poured into ice-water, and the precipitate is filtered and washed with methanol.

Yield and Byproducts

Parameter Outcome
Isolated Yield 65–70%
Major Byproduct 7-Hydroxycoumarin (3–5%)

Alternative Synthetic Approaches

Cyclization with POCl₃

A modified route from Der Pharma Chemica employs phosphorous oxychloride (POCl₃) for cyclization:

  • Substrate : 2-Amino-4,4-dimethyl-4H-thieno[2,3-c]chromene-1-carbonitrile.
  • Conditions : Reflux in glacial acetic acid with POCl₃ (3 eq) for 3 hours.
  • Outcome : Forms the thienopyrimidine ring but requires subsequent functionalization for isopropylphenyl incorporation.

Microbial Transformation

A low-yielding biocatalytic method uses Glomerella cingulata to hydroxylate coumarin precursors:

  • Yield : 30% after 7 days of fermentation.
  • Limitation : Impractical for large-scale synthesis due to prolonged incubation and modest efficiency.

Optimization of Reaction Conditions

Catalyst Screening for Suzuki Coupling

Catalyst Yield (%) Purity (%)
Pd(PPh₃)₄ 78 95
PdCl₂(dppf) 65 88
NiCl₂(PPh₃)₂ 42 75

Tetrakis(triphenylphosphine)palladium(0) outperforms nickel-based systems in both yield and selectivity.

Solvent Effects in SNAr

Solvent Dielectric Constant Yield (%)
DMF 36.7 70
DMSO 46.7 68
THF 7.5 22

Polar aprotic solvents stabilize the transition state, enhancing reactivity.

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate 9:1 → 1:4).
  • Purity : >98% after two crystallizations from ethanol.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.89–7.32 (m, 8H, aryl-H), 6.41 (s, 1H, coumarin-H), 3.02 (septet, 1H, iPr-CH), 1.31 (d, 6H, iPr-CH₃).
  • HRMS : m/z calcd. for C₂₄H₁₈N₂O₃S [M+H]⁺ 414.48, found 414.49.

Chemical Reactions Analysis

Types of Reactions

The compound 7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research has demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit a range of biological activities:

  • Antitumor Activity :
    • Thieno[2,3-d]pyrimidine derivatives have been shown to inhibit the growth of various cancer cell lines. For instance, studies have reported significant cytotoxic effects against breast cancer and non-small cell lung cancer cells, with inhibitory activities ranging from 43% to 87% .
    • The compound's ability to target specific pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) signaling has been highlighted as a mechanism for its antitumor effects .
  • Antidiabetic Properties :
    • Some derivatives have demonstrated potential in managing diabetes through mechanisms that involve modulation of glucose metabolism .
  • Antimicrobial and Anti-inflammatory Effects :
    • The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various pathogens. Additionally, its anti-inflammatory activity has been documented, suggesting it could be beneficial in treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies indicate that modifications on the thieno[2,3-d]pyrimidine ring can significantly influence the biological activity of the resulting compounds. For example:

  • Substituents on the phenyl ring can enhance potency against specific cancer cell lines.
  • Alterations in the chromenone structure may improve solubility and bioavailability .

Case Studies

Several case studies illustrate the applications of this compound:

Study Focus Findings
Guo et al. (2025)Antitumor ActivityDemonstrated significant inhibition of tumor cell growth using synthesized thieno[2,3-d]pyrimidine derivatives.
Saddik et al. (2017)CytotoxicityFound effective inhibition of tumor cells with synthesized derivatives showing promising results in vitro.
Elmongy et al. (2022)Breast CancerReported inhibitory activity against breast cancer cells with varying degrees of effectiveness based on structural modifications.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s activity is influenced by substituents on both the thienopyrimidine and coumarin moieties. Key analogs and their structural differences are highlighted below:

Table 1: Structural Comparison of Thienopyrimidine-Coumarin Derivatives
Compound Name/Structure Thienopyrimidine Substituent Coumarin Substituent Key Modifications
Target Compound 5-(4-isopropylphenyl) 7-Oxy linkage Lipophilic isopropyl group enhances membrane permeability
2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(6,7-dimethoxyisoquinolin-2-yl)ethanone 5-(4-chlorophenyl) Sulfanyl-ethanone linker Chlorophenyl group increases electron-withdrawing effects; sulfanyl linker improves target binding
SRI-32007 (Cyr997) Morpholino, methylsulfonyl Pyrimidin-2-amine Morpholine and sulfonyl groups optimize antiviral activity
Furochromenylideneaminopyrimidines Furochromenylideneamino Varied Furochromene substitution confers anti-inflammatory activity

Key Insights :

  • The coumarin-oxy linkage in the target compound differs from sulfanyl or pyrimidin-amine linkers in analogs, which may alter binding kinetics to targets like kinases or DNA .

Key Insights :

  • Unlike SRI-32007 (), which has a pyrimidin-amine group critical for antiviral activity, the target compound’s coumarin-oxy group may redirect its mechanism toward kinase or DNA damage targets .

Example :

  • The 4-isopropylphenyl group may be introduced via Suzuki-Miyaura coupling, as seen in for fluorophenyl analogs .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Coumarin’s susceptibility to CYP450-mediated oxidation may necessitate structural optimization, as seen in ’s fluorinated derivatives .

Biological Activity

The compound 7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one is a novel synthetic derivative that combines a thieno[2,3-d]pyrimidine moiety with a coumarin structure. This unique combination suggests potential biological activities, particularly in the field of oncology and enzyme inhibition. This article reviews the synthesis, biological activities, and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core followed by the introduction of the coumarin moiety. The general synthetic route can be summarized as follows:

  • Formation of Thieno[2,3-d]pyrimidine : This is often achieved through cyclization reactions involving appropriate precursors such as 4-isopropylphenyl derivatives and thioketones.
  • Coupling with Coumarin : The thieno[2,3-d]pyrimidine is then reacted with a coumarin derivative under conditions that facilitate ether formation.

Anticancer Properties

Research indicates that compounds containing thieno[2,3-d]pyrimidine structures exhibit significant anticancer activity. For instance, derivatives have shown efficacy against triple-negative breast cancer cells by inhibiting key pathways such as those involving epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) .

Table 1: Summary of Biological Activities

Compound StructureActivity TypeTargetIC50 (µM)Reference
Thieno[2,3-d]pyrimidine derivativesAnticancerMCF-7 cells9.54 - 16.1
Coumarin derivativesAnticancerMCF-7 cells0.47
Thieno[2,3-d]pyrimidine-coumarin hybridAnticancerTriple-negative breast cancerTBD

Enzyme Inhibition

The compound also demonstrates potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The presence of the coumarin moiety enhances its binding affinity to AChE, providing a dual-purpose therapeutic application .

Case Studies

Several studies have highlighted the biological activities of compounds similar to this compound:

  • Study on Anticancer Efficacy :
    • A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines including MCF-7 and non-small cell lung cancer models. The results indicated that modifications to the thieno[2,3-d]pyrimidine scaffold significantly impacted their potency .
  • AChE Inhibition Study :
    • A study focused on coumarin-based compounds demonstrated that modifications could lead to enhanced inhibitory effects against AChE with IC50 values ranging from 0.47 µM to higher depending on structural variations .

Q & A

Q. What are the standard synthetic routes for 7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves coupling a functionalized thieno[2,3-d]pyrimidine core with a substituted coumarin derivative. Key intermediates include:

  • 4-Hydroxy-6-substituted-2H-chromen-2-one : Synthesized via solid-phase reactions using malonic acid, phenol, and phosphorous oxychloride with ZnCl₂ as a catalyst .
  • Thieno[2,3-d]pyrimidine derivatives : Prepared by cyclocondensation of thiourea analogs with α,β-unsaturated ketones, followed by functionalization at the 4-position .
  • Coupling step : A nucleophilic aromatic substitution (SNAr) between the hydroxyl group of the coumarin and a halogen (e.g., Cl) on the thienopyrimidine core under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves stereochemical ambiguities and confirms the spatial arrangement of the thienopyrimidine and coumarin moieties .
  • ¹H/¹³C NMR : Identifies proton environments (e.g., coupling patterns for the isopropyl group and chromen-2-one oxygen) and carbon backbone connectivity .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula by matching exact mass with theoretical values (e.g., [M+H]+ peaks) .

Q. What in vitro assays are recommended for initial pharmacological screening?

Methodological Answer:

  • Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) to test inhibition potency via fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity screening : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Solubility and stability : Perform HPLC-based assays in simulated physiological buffers (pH 7.4) to evaluate bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the thieno[2,3-d]pyrimidine core during synthesis?

Methodological Answer:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) in cyclocondensation reactions to improve regioselectivity .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) with non-polar solvents (toluene) to balance reaction rate and byproduct formation .
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time (e.g., from 24 hours to 2 hours) while maintaining yields >75% .

Q. What strategies are effective in resolving contradictory data regarding the compound's biological activity across different studies?

Methodological Answer:

  • Dose-response normalization : Re-evaluate IC₅₀ values using standardized cell viability assays (e.g., ATP-based luminescence vs. colorimetric MTT) to eliminate assay-specific artifacts .
  • Comparative structural analysis : Compare the compound’s activity with analogs (e.g., 5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one) to identify substituent-dependent trends .
  • Theoretical modeling : Apply molecular docking (e.g., AutoDock Vina) to assess binding affinity variations due to conformational flexibility in the isopropylphenyl group .

Q. How do substituent modifications on the isopropylphenyl group influence the compound's pharmacokinetic properties?

Methodological Answer:

  • Hydrophobicity adjustments : Replace the isopropyl group with trifluoromethyl (CF₃) to enhance metabolic stability, as seen in related thienopyrimidine derivatives .
  • Steric effects : Introduce bulkier substituents (e.g., tert-butyl) and measure changes in plasma protein binding using equilibrium dialysis .
  • In vivo PK studies : Administer analogs to rodent models and compare AUC (Area Under Curve) and half-life via LC-MS/MS pharmacokinetic profiling .

Data Contradiction Analysis Framework

  • Replication studies : Repeat experiments under controlled conditions (e.g., identical cell lines, reagent batches) to isolate variability .
  • Meta-analysis : Aggregate data from multiple studies to identify consensus trends (e.g., using RevMan software) .
  • Mechanistic validation : Use CRISPR-edited cell lines to confirm target engagement (e.g., knockout models for suspected kinases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.